ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a synthetic benzimidazole derivative characterized by a thioether-linked acetamido group and an ethyl benzoate ester. This compound integrates a 1-methyl-5-phenylimidazole core, which confers steric and electronic properties critical for biological interactions.
Structural validation of such compounds typically employs NMR, IR, and crystallography (e.g., SHELX programs for refinement) .
Properties
IUPAC Name |
ethyl 4-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-20(26)16-9-11-17(12-10-16)23-19(25)14-28-21-22-13-18(24(21)2)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOGSAAJXCKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Sulfanylacetamido Group: This step involves the reaction of the imidazole derivative with a suitable sulfanylacetamido precursor under controlled conditions.
Esterification: The final step is the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: The imidazole ring is a common pharmacophore in many drugs, making this compound a potential candidate for drug development.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its complex structure.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form disulfide bonds, affecting protein structure and function.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core :
- Compound A employs a methyl-phenyl-substituted imidazole, which increases steric bulk compared to the simpler benzimidazole in W1 or the pyrimidine-thiazole hybrid in Compound 28 . This may enhance selectivity for hydrophobic enzyme pockets .
- The triazole-thiazole system in Compound 9c introduces additional hydrogen-bonding sites, improving binding to polar targets like α-glucosidase .
Functional Groups: The ethyl benzoate ester in Compound A and Compound 28 enhances metabolic stability compared to the carboxylic acid derivatives (e.g., Compound 3 in ), which are prone to hydrolysis . The sulfanyl acetamido group in Compound A and W1 facilitates covalent or non-covalent interactions with cysteine residues in enzymes, a feature absent in Compound 9c .
Biological Activity :
- Compound W1 demonstrates broad-spectrum antimicrobial activity due to its nitroaryl substituent, which generates reactive oxygen species (ROS) .
- Compound 28 ’s pyrimidine-thiazole core enables dual inhibition of Sirt2/HDAC6, critical for epigenetic regulation in cancer .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : Compound A ’s LogP (~3.8) suggests moderate membrane permeability, intermediate between Compound 28 (higher due to pyrimidine) and W1 (amide reduces LogP) .
- Metabolism : The ethyl ester in Compound A and 28 slows hydrolysis compared to the amide in W1 , which is more susceptible to protease cleavage .
Biological Activity
Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize available data on its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features an imidazole ring, which is often associated with various biological activities. Its structure can be represented as follows:
This structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial activity of various imidazole derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.27 to 2.65 µM, demonstrating their effectiveness against multiple bacterial strains .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that imidazole derivatives can inhibit cancer cell proliferation effectively. For instance, compounds similar in structure to this compound demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 (colorectal) |
| N18 | 4.53 | HCT116 (colorectal) |
| 5-FU | 9.99 | HCT116 (colorectal) |
The biological activity of this compound is likely mediated through its interaction with specific biological targets such as enzymes involved in DNA synthesis and repair or metabolic pathways critical for bacterial survival and cancer cell proliferation.
Case Studies
One notable case study investigated the effects of imidazole derivatives on dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis in both bacteria and cancer cells. The results indicated that these derivatives could act as effective inhibitors, suggesting a dual role in antimicrobial and anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
